Sulfanitran-13C6

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

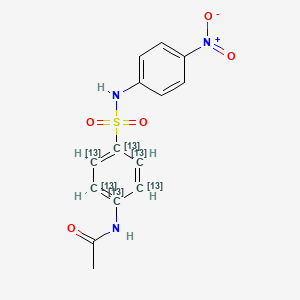

2D Structure

3D Structure

Properties

Molecular Formula |

C14H13N3O5S |

|---|---|

Molecular Weight |

341.29 g/mol |

IUPAC Name |

N-[4-[(4-nitrophenyl)sulfamoyl](1,2,3,4,5,6-13C6)cyclohexa-1,3,5-trien-1-yl]acetamide |

InChI |

InChI=1S/C14H13N3O5S/c1-10(18)15-11-4-8-14(9-5-11)23(21,22)16-12-2-6-13(7-3-12)17(19)20/h2-9,16H,1H3,(H,15,18)/i4+1,5+1,8+1,9+1,11+1,14+1 |

InChI Key |

GWBPFRGXNGPPMF-BWWUJVEXSA-N |

Isomeric SMILES |

CC(=O)N[13C]1=[13CH][13CH]=[13C]([13CH]=[13CH]1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Canonical SMILES |

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)[N+](=O)[O-] |

Origin of Product |

United States |

Foundational & Exploratory

What is Sulfanitran-13C6 and its chemical structure

This technical guide provides a comprehensive overview of Sulfanitran-13C6, an isotopically labeled form of the sulfonamide antibiotic, Sulfanitran. Designed for researchers, scientists, and drug development professionals, this document details its chemical properties, applications, and the biological pathways it influences.

Introduction to Sulfanitran and its Labeled Analog

Sulfanitran is a sulfonamide antibiotic primarily used in the poultry industry to control coccidiosis.[1] Beyond its antimicrobial properties, Sulfanitran is also recognized as a stimulator of the multidrug resistance-associated protein 2 (MRP2), a key transporter involved in the cellular efflux of various substances.[2]

This compound is a stable isotope-labeled version of Sulfanitran, where six carbon atoms in the sulfanilamide ring are replaced with carbon-13 isotopes. This isotopic labeling makes it an ideal internal standard for quantitative analysis of Sulfanitran in various matrices using mass spectrometry-based methods, such as liquid chromatography-mass spectrometry (LC-MS).[3][4] The near-identical chemical and physical properties of this compound to its unlabeled counterpart ensure that it behaves similarly during sample preparation and analysis, allowing for accurate correction of matrix effects and variations in instrument response.

Chemical Structure and Properties

The chemical structure of Sulfanitran consists of an N-acetylated p-aminophenyl group linked to a p-nitrophenyl group through a sulfonamide bridge. In this compound, the six carbons of the p-aminophenylsulfonamide ring are 13C isotopes.

Chemical Structure of this compound:

Physicochemical Properties:

A summary of the key physicochemical properties of both Sulfanitran and this compound is presented in the table below.

| Property | Sulfanitran | This compound |

| IUPAC Name | N-[4-[(4-nitrophenyl)sulfamoyl]phenyl]acetamide | N-[4-[(4-nitrophenyl)sulfamoyl]phenyl-1,2,3,4,5,6-13C6]acetamide |

| CAS Number | 122-16-7 | 1353867-79-4 |

| Molecular Formula | C14H13N3O5S | C813C6H13N3O5S |

| Molecular Weight | 335.34 g/mol | 341.29 g/mol |

| Appearance | Yellowish-green solid | Solid (Appearance not specified) |

Mechanism of Action and Biological Pathways

Antimicrobial Action of Sulfonamides

As a sulfonamide, Sulfanitran exerts its antimicrobial effect by interfering with the synthesis of folic acid in susceptible bacteria. Folic acid is an essential nutrient for DNA synthesis and cell growth. Sulfonamides are structural analogs of para-aminobenzoic acid (PABA), a key precursor in the folic acid synthesis pathway. By competitively inhibiting the enzyme dihydropteroate synthetase, sulfonamides block the incorporation of PABA into dihydropteroic acid, thus halting the production of folic acid and inhibiting bacterial growth.

Stimulation of the MRP2 Transporter

A significant aspect of Sulfanitran's biological activity is its role as a stimulator of the Multidrug Resistance-Associated Protein 2 (MRP2), also known as ABCC2. MRP2 is an ATP-binding cassette (ABC) transporter located in the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells. It plays a crucial role in the efflux of a wide range of endogenous and xenobiotic compounds, particularly conjugated organic anions.

The stimulation of MRP2 by Sulfanitran can enhance the transport of other MRP2 substrates.[2] For instance, it has been shown to increase the affinity of MRP2 for estradiol-17-β-D-glucuronide.[2] This interaction suggests that Sulfanitran can modulate the pharmacokinetics of co-administered drugs that are substrates of MRP2.

The following diagram illustrates the general transport mechanism of MRP2 and the proposed stimulatory role of Sulfanitran.

Caption: General mechanism of MRP2-mediated transport and stimulation by Sulfanitran.

Experimental Protocols: Use of this compound as an Internal Standard

This compound is primarily used as an internal standard in quantitative LC-MS analysis. The following provides a generalized experimental protocol for the determination of Sulfanitran in a biological matrix, such as poultry feed.

Objective: To quantify the concentration of Sulfanitran in a sample using LC-MS with this compound as an internal standard.

Materials:

-

Sulfanitran analytical standard

-

This compound internal standard

-

Acetonitrile (ACN), HPLC grade

-

Methanol (MeOH), HPLC grade

-

Formic acid, LC-MS grade

-

Ultrapure water

-

Sample matrix (e.g., homogenized poultry feed)

-

Centrifuge tubes (15 mL and 50 mL)

-

Vortex mixer

-

Centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)

Procedure:

-

Preparation of Standard Solutions:

-

Prepare a stock solution of Sulfanitran (e.g., 1 mg/mL) in methanol.

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in methanol.

-

From the stock solutions, prepare a series of working standard solutions of Sulfanitran at different concentrations.

-

Prepare a working internal standard solution of this compound at a fixed concentration (e.g., 1 µg/mL).

-

-

Sample Preparation (QuEChERS-based method):

-

Weigh a representative portion of the homogenized sample (e.g., 2 g) into a 50 mL centrifuge tube.

-

Spike the sample with a known amount of the this compound internal standard solution.

-

Add 10 mL of acetonitrile.

-

Vortex vigorously for 1 minute.

-

Add extraction salts (e.g., magnesium sulfate and sodium chloride).

-

Vortex again for 1 minute.

-

Centrifuge at a specified speed (e.g., 4000 rpm) for 5 minutes.

-

Transfer an aliquot of the supernatant (acetonitrile layer) to a clean tube containing dispersive solid-phase extraction (d-SPE) sorbent (e.g., PSA and C18).

-

Vortex for 30 seconds and centrifuge.

-

Take an aliquot of the final extract, evaporate to dryness under a gentle stream of nitrogen, and reconstitute in the mobile phase for LC-MS analysis.

-

-

LC-MS Analysis:

-

Liquid Chromatography (LC) Conditions (Example):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient elution program to separate Sulfanitran from matrix components.

-

Flow rate: 0.3 mL/min

-

Injection volume: 5 µL

-

-

Mass Spectrometry (MS) Conditions (Example):

-

Ionization mode: Electrospray ionization (ESI), positive mode.

-

Detection mode: Multiple Reaction Monitoring (MRM).

-

Monitor the precursor-to-product ion transitions for both Sulfanitran and this compound.

-

Sulfanitran: e.g., m/z 336.1 -> 156.1

-

This compound: e.g., m/z 342.1 -> 162.1

-

-

-

-

Data Analysis:

-

Construct a calibration curve by plotting the ratio of the peak area of Sulfanitran to the peak area of this compound against the concentration of the Sulfanitran standards.

-

Determine the concentration of Sulfanitran in the samples by interpolating the peak area ratios from the calibration curve.

-

The following diagram outlines the general workflow for the quantitative analysis of Sulfanitran using this compound.

Caption: Workflow for the quantitative analysis of Sulfanitran using an internal standard.

Conclusion

This compound is an indispensable tool for the accurate and reliable quantification of Sulfanitran in complex matrices. Its use as an internal standard in LC-MS methods is crucial for overcoming analytical challenges such as matrix effects and instrumental variability. Furthermore, the biological activity of its parent compound, Sulfanitran, as a modulator of the MRP2 transporter, presents an interesting area for further research in drug-drug interactions and pharmacokinetics. This guide provides a foundational understanding of this compound for professionals in the fields of analytical chemistry, drug metabolism, and veterinary science.

References

Technical Guide: Synthesis and Purification of Sulfanitran-¹³C₆

This document provides a comprehensive technical overview of a proposed methodology for the synthesis and purification of Sulfanitran-¹³C₆. Designed for an audience of researchers, scientists, and drug development professionals, this guide details the chemical pathway, experimental protocols, and analytical validation required to produce this stable isotope-labeled compound.

Sulfanitran is a sulfonamide antibiotic utilized in the poultry industry to control coccidial infections.[1][2] The ¹³C₆-labeled variant, Sulfanitran-¹³C₆, serves as an invaluable internal standard for quantitative analyses in pharmacokinetic and metabolic studies, enabling precise tracking and quantification during drug development processes.[1]

Physicochemical Properties

A summary of the key properties of the target compound is presented below.

| Property | Value | Reference |

| Compound Name | Sulfanitran-¹³C₆ | [1] |

| CAS Number | 1353867-79-4 | [1] |

| Molecular Formula | C₈¹³C₆H₁₃N₃O₅S | [1] |

| Molecular Weight | 341.29 g/mol | [1] |

| Chemical Name | N-(4-(((4-nitrophenyl)amino)sulfonyl)phenyl-¹³C₆)acetamide | [3] |

Proposed Synthetic Pathway

While specific literature detailing the synthesis of Sulfanitran-¹³C₆ is not publicly available, a reliable synthetic route can be proposed based on established methods for the synthesis of sulfonamide antibiotics and their isotopically labeled analogues.[4][5] The proposed pathway begins with commercially available aniline-(phenyl-¹³C₆) and proceeds through a three-step sequence.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Sulfanitran - Wikipedia [en.wikipedia.org]

- 3. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Synthesis of typical sulfonamide antibiotics with [14C]- and [13C]-labeling on the phenyl ring for use in environmental studies - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]

Sulfanitran-13C6 CAS number and molecular weight

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Sulfanitran-13C6, an isotopically labeled form of the sulfonamide antibiotic, Sulfanitran. This document details its chemical properties, established mechanism of action, and relevant experimental protocols for its analysis.

Core Compound Data

This compound is a stable isotope-labeled version of Sulfanitran, where six carbon atoms in the sulfanilamide ring are replaced with Carbon-13. This labeling makes it a valuable internal standard for quantitative analysis by mass spectrometry.

| Property | Value | Reference |

| CAS Number | 1353867-79-4 | [1][2][3][4] |

| Molecular Weight | 341.29 g/mol | [1][3] |

| Molecular Formula | C₈¹³C₆H₁₃N₃O₅S | [1] |

Mechanism of Action: Inhibition of Folic Acid Synthesis

Sulfanitran, like other sulfonamide antibiotics, exerts its antimicrobial effect by acting as a competitive inhibitor of the enzyme dihydropteroate synthase (DHPS) in bacteria.[5][6][7][8] This enzyme is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid (THF). THF is an essential cofactor in the synthesis of purines, thymidine, and certain amino acids, which are the building blocks of DNA, RNA, and proteins. By blocking the production of dihydrofolic acid, sulfonamides effectively halt bacterial growth and replication.[7][8]

Humans are not affected by this mechanism as they do not synthesize their own folic acid and instead obtain it from their diet. This selective toxicity makes sulfonamides effective antibacterial agents.

Secondary Mechanism: Stimulation of Multidrug Resistance Protein 2 (MRP2)

In addition to its antibacterial properties, Sulfanitran has been identified as a stimulator of the multidrug resistance protein 2 (MRP2), also known as ABCC2.[1] MRP2 is an ATP-dependent efflux transporter found in the apical membrane of various cell types, including hepatocytes and renal proximal tubule cells. It plays a significant role in the excretion of a wide range of endogenous and xenobiotic compounds. The stimulation of MRP2 by Sulfanitran can enhance the transport of MRP2 substrates, such as estradiol-17-β-D-glucuronide.[1]

Experimental Protocols

Analysis of Sulfanitran in Poultry Feed using QuEChERS and LC-MS/MS

This protocol details a common method for the extraction and quantification of Sulfanitran residues in poultry feed, utilizing the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) sample preparation technique followed by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

1. Sample Preparation (QuEChERS)

-

Homogenization: Homogenize a representative sample of the poultry feed to a fine powder.

-

Extraction:

-

Weigh 10 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 10 mL of acetonitrile (with 1% acetic acid).

-

Vortex for 1 minute.

-

Add the QuEChERS extraction salts (e.g., 4 g MgSO₄, 1 g NaCl, 1 g trisodium citrate dihydrate, 0.5 g disodium hydrogen citrate sesquihydrate).

-

Shake vigorously for 1 minute.

-

Centrifuge at ≥ 4000 x g for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer an aliquot of the acetonitrile supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent and MgSO₄.

-

Vortex for 30 seconds.

-

Centrifuge at a high speed for 5 minutes.

-

-

Final Preparation:

-

Collect the supernatant.

-

Fortify with an internal standard, such as this compound.

-

The sample is now ready for LC-MS/MS analysis.

-

2. LC-MS/MS Analysis

-

Liquid Chromatography (LC):

-

Column: A C18 reversed-phase column is typically used.

-

Mobile Phase: A gradient elution with water (containing a small percentage of formic acid) and acetonitrile is common.

-

Flow Rate: Dependent on the column dimensions, typically in the range of 0.2-0.5 mL/min.

-

-

Tandem Mass Spectrometry (MS/MS):

-

Ionization: Electrospray ionization (ESI) in positive or negative ion mode.

-

Analysis Mode: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific precursor-to-product ion transitions for both Sulfanitran and this compound.

-

In Vitro Assessment of MRP2 Stimulation

A general protocol to assess the stimulation of MRP2 by a test compound like Sulfanitran in a cell-based assay is outlined below. This typically involves using a cell line that overexpresses MRP2 and measuring the transport of a known fluorescent MRP2 substrate.

1. Cell Culture

-

Maintain a suitable cell line (e.g., MDCKII-MRP2 or HEK293-MRP2) that stably overexpresses human MRP2.

-

Culture the cells to confluence on permeable supports (e.g., Transwell inserts) to form a polarized monolayer.

2. Transport Assay

-

Pre-incubation: Wash the cell monolayers and pre-incubate them with a buffer solution containing the test compound (Sulfanitran) at various concentrations.

-

Substrate Addition: Add a known fluorescent MRP2 substrate (e.g., 5(6)-carboxy-2',7'-dichlorofluorescein diacetate - CDCFDA) to the basolateral compartment.

-

Incubation: Incubate for a defined period (e.g., 30-60 minutes) at 37°C.

-

Sample Collection: Collect samples from the apical and basolateral compartments at the end of the incubation period.

-

Fluorescence Measurement: Measure the fluorescence of the samples using a fluorescence plate reader to determine the amount of the substrate transported to the apical side.

3. Data Analysis

-

Calculate the efflux ratio (apical concentration / basolateral concentration).

-

An increase in the efflux ratio in the presence of Sulfanitran compared to the vehicle control indicates stimulation of MRP2-mediated transport.

References

- 1. file.medchemexpress.com [file.medchemexpress.com]

- 2. Sulfanitran | C14H13N3O5S | CID 5334 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Sulfanitran 13C6 (sulfanilamide ring 13C6) [lgcstandards.com]

- 4. hbcsci.com [hbcsci.com]

- 5. researchgate.net [researchgate.net]

- 6. go.drugbank.com [go.drugbank.com]

- 7. microbenotes.com [microbenotes.com]

- 8. researchgate.net [researchgate.net]

Sulfanitran-13C6: A Technical Guide to Isotopic Purity and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity and stability of Sulfanitran-13C6, a critical isotopically labeled internal standard used in pharmacokinetic and metabolic studies. This document outlines the methodologies for assessing its quality and provides insights into its degradation profile, ensuring accurate and reliable results in research and drug development.

Introduction to this compound

Sulfanitran is a sulfonamide antibiotic utilized in the poultry industry for its antibacterial and anticoccidial properties. Its labeled counterpart, this compound, in which six carbon atoms on the sulfanilamide ring are replaced with the stable isotope carbon-13, serves as an indispensable tool in bioanalytical assays. It is primarily used as an internal standard for the quantification of Sulfanitran in complex biological matrices by isotope dilution mass spectrometry. The molecular formula for this compound is C₈¹³C₆H₁₃N₃O₅S, and its molecular weight is approximately 341.29 g/mol .

Isotopic Purity of this compound

The isotopic purity of a labeled compound is a critical parameter that defines its utility as an internal standard. It is essential to quantify the percentage of the desired labeled species and to identify and quantify any unlabeled or partially labeled species. High isotopic purity minimizes interference and ensures the accuracy of quantitative analyses.

Quantitative Data on Isotopic Purity

While a specific Certificate of Analysis for a commercial batch of this compound was not publicly available, the following table represents typical specifications for high-quality, stable isotope-labeled compounds used in pharmaceutical analysis.

| Parameter | Typical Specification | Method of Analysis |

| Isotopic Purity | ≥ 98% | Mass Spectrometry (MS) |

| Isotopic Enrichment | ≥ 99 atom % ¹³C | Mass Spectrometry (MS) or Nuclear Magnetic Resonance (NMR) Spectroscopy |

| Chemical Purity | ≥ 98% | High-Performance Liquid Chromatography (HPLC) with UV detection |

| Unlabeled Sulfanitran | ≤ 2% | Mass Spectrometry (MS) |

Experimental Protocol for Isotopic Purity Determination by Mass Spectrometry

Objective: To determine the isotopic purity and enrichment of this compound using Liquid Chromatography-Mass Spectrometry (LC-MS).

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

High-resolution mass spectrometer (e.g., Time-of-Flight (TOF) or Orbitrap)

Procedure:

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 µg/mL.

-

LC Separation:

-

Inject the sample onto a C18 reversed-phase HPLC column.

-

Use a gradient elution with mobile phases such as 0.1% formic acid in water and 0.1% formic acid in acetonitrile to achieve chromatographic separation of the analyte from any potential impurities.

-

-

MS Analysis:

-

Introduce the eluent into the mass spectrometer.

-

Acquire full-scan mass spectra in positive or negative ion mode, depending on the ionization efficiency of Sulfanitran.

-

Ensure the mass spectrometer is calibrated to achieve high mass accuracy.

-

-

Data Analysis:

-

Extract the ion chromatograms for the unlabeled Sulfanitran (M) and the labeled this compound (M+6).

-

Calculate the isotopic purity by determining the peak area ratio of the M+6 ion to the sum of the peak areas of all isotopic variants.

-

Isotopic Enrichment = [ (Intensity of M+6) / (Sum of Intensities of all isotopic peaks) ] x 100%

-

Experimental Protocol for Isotopic Enrichment Determination by NMR Spectroscopy

Objective: To confirm the position and extent of ¹³C labeling in this compound using Nuclear Magnetic Resonance (NMR) spectroscopy.

Instrumentation:

-

High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve an accurately weighed amount of this compound in a suitable deuterated solvent (e.g., DMSO-d₆).

-

NMR Acquisition:

-

Acquire a proton (¹H) NMR spectrum to confirm the overall structure.

-

Acquire a carbon-13 (¹³C) NMR spectrum. The signals corresponding to the labeled carbons will be significantly enhanced.

-

Acquire a ¹H-¹³C Heteronuclear Single Quantum Coherence (HSQC) spectrum to confirm the attachment of protons to the labeled carbons.

-

-

Data Analysis:

-

Integrate the signals in the ¹³C NMR spectrum. The relative integrals of the labeled carbons compared to any residual unlabeled carbons can be used to estimate the isotopic enrichment.

-

Analyze the coupling patterns in the ¹H NMR spectrum, as the presence of ¹³C will introduce specific splitting patterns (J-coupling) in the signals of adjacent protons.

-

Stability of this compound

The stability of an analytical standard is paramount to ensure the consistency and accuracy of measurements over time. Stability studies are conducted to determine the re-test period and recommended storage conditions.

Stability Data

| Condition | Duration | Parameter | Specification | Result |

| Long-Term Storage | 24 months | Purity | ≥ 98% | Conforms |

| (2-8°C, protected from light) | Isotopic Purity | ≥ 98% | Conforms | |

| Accelerated Stability | 6 months | Purity | ≥ 98% | Conforms |

| (25°C/60% RH, protected from light) | Isotopic Purity | ≥ 98% | Conforms | |

| Forced Degradation (Hydrolysis) | 24 hours | Degradation | Report | Degradation observed under acidic and basic conditions |

| (Acidic, Basic, Neutral) | ||||

| Forced Degradation (Oxidative) | 24 hours | Degradation | Report | Significant degradation observed |

| (3% H₂O₂) | ||||

| Forced Degradation (Thermal) | 7 days | Degradation | Report | Minimal degradation observed |

| (60°C) | ||||

| Forced Degradation (Photolytic) | ICH Q1B | Degradation | Report | Degradation observed |

Experimental Protocol for Stability Testing

Objective: To evaluate the stability of this compound under various storage conditions according to ICH guidelines.

Procedure:

-

Sample Preparation: Prepare multiple aliquots of this compound in its solid form and in solution (e.g., in acetonitrile).

-

Storage: Store the aliquots under the conditions specified in the table above (long-term, accelerated, and forced degradation).

-

Time Points: At specified time points (e.g., 0, 3, 6, 12, 24 months for long-term stability), remove an aliquot from each storage condition.

-

Analysis: Analyze the samples for chemical purity using a validated stability-indicating HPLC method and for isotopic purity using LC-MS.

-

Data Evaluation: Compare the results to the initial time point (T=0) to assess any changes in purity or isotopic distribution.

Potential Degradation Pathways

Sulfonamides are known to be susceptible to degradation through several pathways, including hydrolysis, oxidation, and photolysis. The primary degradation pathways for Sulfanitran would likely involve:

-

Hydrolysis: Cleavage of the sulfonamide bond (-SO₂-NH-) under acidic or basic conditions, leading to the formation of 4-aminophenylsulfonic acid and N-(4-nitrophenyl)acetamide.

-

Oxidation: Oxidation of the aniline nitrogen or other parts of the molecule, potentially leading to the formation of nitroso or other oxidized species.

-

Photodegradation: Light-induced degradation, which can lead to a variety of complex products.

Visualizations

Workflow for Isotopic Purity Determination

Key Differences Between Sulfanitran and Sulfanitran-13C6: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core differences between Sulfanitran and its stable isotope-labeled counterpart, Sulfanitran-13C6. This document is intended to serve as a vital resource for researchers, scientists, and professionals in drug development, offering detailed insights into their respective properties, analytical applications, and biological interactions.

Core Distinctions and Physicochemical Properties

Sulfanitran is a sulfonamide antibiotic utilized primarily in the poultry industry as an antibacterial and anticoccidial agent.[1] this compound is a stable isotope-labeled version of Sulfanitran, where six carbon atoms on the phenyl ring are replaced with the Carbon-13 isotope. This isotopic substitution is the fundamental difference between the two molecules and is the basis for their distinct applications in research and analytical chemistry. While their chemical structures are nearly identical, the inclusion of the heavier carbon isotopes in this compound results in a higher molecular weight. This mass difference is the key to its use as an internal standard in quantitative mass spectrometry-based assays.

| Property | Sulfanitran | This compound |

| Molecular Formula | C₁₄H₁₃N₃O₅S | C₈¹³C₆H₁₃N₃O₅S |

| Molecular Weight | 335.34 g/mol [2] | 341.29 g/mol |

| CAS Number | 122-16-7[2] | 1353867-79-4 |

| Primary Application | Antibacterial and anticoccidial agent in poultry.[1] | Internal standard for quantitative analysis of Sulfanitran. |

| Isotopic Enrichment | Natural abundance | Enriched with six ¹³C atoms |

Analytical Applications and Methodologies

The primary application of this compound is as an internal standard in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS), for the precise quantification of Sulfanitran in complex matrices.[1] The co-elution of the analyte (Sulfanitran) and the internal standard (this compound) under identical chromatographic conditions, coupled with their distinct mass-to-charge ratios, allows for accurate correction of variations in sample preparation, injection volume, and instrument response.

Experimental Protocol: Quantification of Sulfanitran in a Biological Matrix

The following is a representative experimental protocol for the quantification of Sulfanitran using this compound as an internal standard, based on established methodologies for sulfonamide analysis.

2.1.1. Sample Preparation (QuEChERS Method)

-

Weigh 1.00 g of the homogenized sample into a 50 mL centrifuge tube.

-

Add 2 mL of water and vortex for 30 seconds.

-

Add 10 mL of acetonitrile and vortex.

-

Add 1.5 g of NaCl and vortex for 30 seconds.

-

Centrifuge at 8000 rpm for 5 minutes at 4°C.[3]

-

Transfer 7.5 mL of the supernatant to a 15 mL centrifuge tube containing 0.4 g of C18 sorbent and 0.4 g of MgSO₄.

-

Vortex for 30 seconds and centrifuge at 8000 rpm for 5 minutes.

-

Evaporate 5 mL of the supernatant to dryness under a nitrogen stream at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase, vortex, and filter through a 0.20 μm nylon filter before analysis.[3]

2.1.2. LC-MS/MS Analysis

-

Chromatographic Column: Agilent ZORBAX XDB-C18 (4.6 mm × 100 mm, 1.8 μm)

-

Mobile Phase: A: 0.1% formic acid in water; B: Acetonitrile

-

Gradient Elution: A linear gradient is typically employed to achieve optimal separation.

-

Flow Rate: 0.3 mL/min

-

Injection Volume: 3 µL

-

Ionization Mode: Electrospray Ionization (ESI), Positive Mode

-

Mass Spectrometry: Triple Quadrupole (QqQ) in Multiple Reaction Monitoring (MRM) mode[3]

Mass Spectrometry and Fragmentation Patterns

In mass spectrometry, Sulfanitran and this compound will exhibit a mass shift of 6 Da in their precursor and product ions. The fragmentation patterns are expected to be similar, with the major product ions arising from the cleavage of the sulfonamide bond.

| Compound | Precursor Ion (m/z) | Product Ions (m/z) |

| Sulfanitran | 336.3 | 156.2, 153.8, 294.0 |

| This compound | 342.3 | 162.2, 153.8, 300.0 |

Note: The fragmentation of the nitro-substituted phenyl ring is expected to produce a common fragment at m/z 153.8 for both compounds.

Biological Activity and Signaling Pathways

Sulfanitran is known to be a stimulator of the Multidrug Resistance Protein 2 (MRP2), an ATP-binding cassette (ABC) transporter. MRP2 is primarily located at the apical membrane of polarized cells, such as hepatocytes and renal proximal tubule cells, where it functions as a drug efflux pump.[4] It plays a crucial role in the elimination of a wide range of xenobiotics, including drug conjugates.[4] The interaction of Sulfanitran with MRP2 can enhance the transport of other MRP2 substrates.

Experimental Workflow for Quantitative Analysis

The use of this compound is integral to a robust and reliable workflow for the quantification of Sulfanitran in various samples.

References

- 1. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Vinblastine and sulfinpyrazone export by the multidrug resistance protein MRP2 is associated with glutathione export - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Physiological, pharmacological and clinical features of the multidrug resistance protein 2 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Metabolic Journey of Sulfanitran in Poultry: An In-depth Technical Guide

Disclaimer: Publicly available scientific literature lacks specific, in-depth studies on the metabolic fate of Sulfanitran (acetyl-p-nitrophenyl-sulfanilamide) in poultry. Therefore, this guide provides a comprehensive overview based on the well-documented metabolism of other structurally related sulfonamides used in poultry, such as sulfamethoxazole and sulfadiazine. The metabolic pathways and residue kinetics described herein are inferred and should be considered representative of the sulfonamide class, pending specific research on Sulfanitran.

Introduction

Sulfanitran is a sulfonamide antibiotic that has been used in the poultry industry, often in combination with other drugs, for the prevention and treatment of coccidiosis and bacterial infections. Understanding its metabolic fate—how it is absorbed, distributed, metabolized, and excreted (ADME)—is crucial for ensuring food safety, establishing appropriate withdrawal periods, and assessing potential environmental impacts. This technical guide synthesizes the current understanding of sulfonamide metabolism in poultry to provide a framework for the likely metabolic journey of Sulfanitran.

Experimental Protocols for Studying Sulfonamide Metabolism

The study of drug metabolism in poultry typically involves a series of standardized experimental protocols. Below are detailed methodologies representative of those used in key sulfonamide metabolism and residue studies.

Animal Dosing and Sample Collection

-

Test Animals: Broiler chickens are commonly used, housed in controlled environments with ad libitum access to feed and water, except when fasting is required for the study design.

-

Dosing: The test compound, such as a radiolabeled sulfonamide, is administered orally (e.g., via gavage or in feed) or intravenously to determine bioavailability. The dosage is typically based on therapeutic recommendations.

-

Sample Collection:

-

Blood: Serial blood samples are collected from a wing vein at predetermined time points post-dosing to determine plasma concentration-time profiles.

-

Tissues: At various time points, birds are euthanized, and key edible tissues (liver, muscle, skin with fat) and organs of metabolism/excretion (kidneys) are collected.

-

Excreta: Excreta (a mixture of feces and urine in birds) are collected to determine the route and rate of excretion.

-

Sample Preparation and Analysis

-

Homogenization: Tissue samples are homogenized to ensure uniformity before extraction.

-

Extraction: Sulfonamides and their metabolites are typically extracted from tissues and excreta using organic solvents like acetonitrile, followed by a defatting step with a non-polar solvent such as n-hexane.[1][2][3]

-

Clean-up: Solid-phase extraction (SPE) is a common technique used to remove interfering substances from the extract before instrumental analysis.[1][3]

-

Analytical Instrumentation: High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection is the most common method for the separation and quantification of sulfonamides and their metabolites.[1][2][3] LC-MS/MS provides high sensitivity and specificity for identifying and quantifying parent drugs and their metabolic products.

The following diagram illustrates a typical experimental workflow for a poultry metabolism study.

Absorption, Distribution, Metabolism, and Excretion (ADME) of Sulfonamides in Poultry

Absorption

Following oral administration, sulfonamides are generally well-absorbed from the gastrointestinal tract of poultry.[4][5] The bioavailability of different sulfonamides can vary, but for many, it is quite high, often around 80%.[5]

Distribution

Once absorbed, sulfonamides are distributed throughout the body via the bloodstream. They can be found in various tissues, with higher concentrations often observed in organs of metabolism and excretion like the liver and kidneys.[6] Residues can also be found in muscle, skin, and fat.[6]

Metabolism

The primary site of drug metabolism in poultry is the liver. The metabolic transformation of sulfonamides in chickens is more extensive than in some mammals.[7] The main metabolic pathways for sulfonamides in poultry are:

-

N4-Acetylation: This is a major metabolic pathway for many sulfonamides in poultry.[7] The addition of an acetyl group to the N4-amino group generally results in a less active and more water-soluble compound that can be more easily excreted.

-

Hydroxylation: The introduction of hydroxyl groups onto the aromatic or heterocyclic rings of the sulfonamide molecule is another key metabolic step.[7]

-

Conjugation: Following hydroxylation, the metabolites can be further conjugated with glucuronic acid or sulfate to increase their water solubility and facilitate excretion.[8]

Based on the structure of Sulfanitran, its expected metabolic pathway in poultry would involve the reduction of the nitro group, acetylation of the aromatic amino group, and hydroxylation of the phenyl rings, followed by conjugation.

The following diagram illustrates the probable metabolic pathways for a generic sulfonamide in poultry.

Excretion

Sulfonamides and their metabolites are primarily excreted from poultry through the kidneys into the urine.[9] As birds excrete a combination of urine and feces, the metabolites are found in the droppings.[10] The elimination half-life of sulfonamides in poultry is generally short, leading to rapid clearance from the plasma.[5]

Quantitative Data on Sulfonamide Residues in Poultry

The following tables summarize representative quantitative data on sulfonamide residues in poultry tissues from various studies. It is important to note that these values can vary significantly based on the specific sulfonamide, dosage, duration of treatment, and the analytical methods used.

Table 1: Representative Pharmacokinetic Parameters of Sulfonamides in Broiler Chickens

| Parameter | Sulfadiazine[5] | Sulfaclozine[11] | Sulfamethoxazole[12] |

| Administration Route | Oral | Intracrop | Oral |

| Dose (mg/kg) | 33.34 | 60 | Not Specified |

| Elimination Half-life (t½) | 3.2 h | - | 2.83 h |

| Oral Bioavailability | ~80% | - | ~100% |

Table 2: Reported Residue Levels of Various Sulfonamides in Poultry Tissues

| Sulfonamide | Tissue | Concentration Range (µg/kg) | Reference |

| Sulfadiazine | Eggs | 22 - 230 | [13] |

| Sulfamethazine | Eggs | Not Detected - 94 | [13] |

| General Sulfonamides | Liver | 1.00 - 1.65 | [14] |

| General Sulfonamides | Breast Meat | 6 - 62 | [2] |

| General Sulfonamides | Liver | 80 - 193 | [2] |

Conclusion

While specific data on the metabolic fate of Sulfanitran in poultry is not currently available, the extensive research on other sulfonamides provides a robust framework for understanding its likely ADME profile. It is anticipated that Sulfanitran is well-absorbed orally, distributes to various tissues, and is extensively metabolized in the liver primarily through N4-acetylation, reduction of the nitro group, and hydroxylation, followed by conjugation. The resulting metabolites are then rapidly excreted. Further research is warranted to delineate the specific metabolic pathways and residue kinetics of Sulfanitran to ensure its safe and effective use in the poultry industry.

References

- 1. researchgate.net [researchgate.net]

- 2. files.core.ac.uk [files.core.ac.uk]

- 3. [Simultaneous determination of seventeen sulfonamide residues in chickens by liquid chromatography-electrospray tandem mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Metabolic Disposition and Elimination of Tritum-Labeled Sulfamethoxazole in Pigs, Chickens and Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Detection of Antimicrobial Residues in Poultry Litter: Monitoring a Risk through a Selective and Sensitive HPLC–MS/MS Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Pharmacokinetic of sulfaclozine in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. scispace.com [scispace.com]

- 14. mdpi.com [mdpi.com]

Methodological & Application

Application Note: Quantitative Analysis of Sulfanitran in Biological Matrices using LC-MS/MS with a Stable Isotope-Labeled Internal Standard

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of Sulfanitran, a sulfonamide antibiotic. The method utilizes Sulfanitran-13C6 as a stable isotope-labeled internal standard (SIL-IS) to ensure high accuracy and precision. A modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) protocol is employed for sample preparation, providing excellent analyte recovery from complex biological matrices. This method is suitable for researchers, scientists, and drug development professionals requiring reliable quantification of Sulfanitran for pharmacokinetic studies, residue analysis, and other research applications.

Introduction

Sulfanitran is a sulfonamide antibiotic primarily used in the poultry industry.[1] Monitoring its levels in biological systems is crucial for understanding its pharmacokinetics, ensuring food safety, and assessing potential environmental impact. LC-MS/MS is a powerful analytical technique for the selective and sensitive quantification of drug residues.[2] The use of a SIL-IS, such as this compound, is the gold standard for quantitative mass spectrometry as it co-elutes with the analyte and effectively compensates for variations in sample preparation, matrix effects, and instrument response.[3] This application note provides a detailed protocol for the extraction and quantification of Sulfanitran using this compound as an internal standard.

Experimental

Materials and Reagents

-

Sulfanitran (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Magnesium sulfate (anhydrous)

-

Sodium chloride

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfanitran and this compound in methanol to prepare individual primary stock solutions of 1 mg/mL.

-

Working Standard Solution (10 µg/mL): Dilute the primary stock solutions with a 50:50 mixture of acetonitrile and water to create a working standard solution containing 10 µg/mL of both Sulfanitran and this compound.

-

Calibration Standards: Prepare a series of calibration standards by serial dilution of the working standard solution with the 50:50 acetonitrile/water mixture to achieve concentrations ranging from 0.1 ng/mL to 100 ng/mL.

Sample Preparation: Modified QuEChERS Protocol

This protocol is adapted from a method for sulfonamide analysis in complex matrices.[2][4]

-

Homogenization: Homogenize 1 gram of the biological matrix sample (e.g., tissue, feed).

-

Spiking: Add a known amount of the this compound internal standard solution to the homogenized sample.

-

Extraction:

-

Add 10 mL of acetonitrile to the sample in a 50 mL centrifuge tube.

-

Vortex vigorously for 1 minute.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Vortex immediately for 1 minute to prevent the formation of salt agglomerates.

-

Centrifuge at 4000 rpm for 5 minutes.

-

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer the acetonitrile supernatant to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18 sorbent.

-

Vortex for 1 minute.

-

Centrifuge at 10000 rpm for 5 minutes.

-

-

Final Preparation:

-

Transfer the cleaned supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 1 mL of the mobile phase starting condition (e.g., 90% Mobile Phase A, 10% Mobile Phase B).

-

Filter through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis.

-

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions and may require optimization for your specific instrumentation.

Liquid Chromatography (LC) System:

| Parameter | Setting |

| Column | C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm) |

| Mobile Phase A | 0.1% Formic Acid in Water |

| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |

| Gradient | 10% B to 90% B over 8 minutes, hold for 2 minutes, return to initial conditions |

| Flow Rate | 0.3 mL/min |

| Column Temperature | 40°C |

| Injection Volume | 5 µL |

Mass Spectrometry (MS) System:

| Parameter | Setting |

| Ionization Mode | Electrospray Ionization (ESI), Positive |

| Scan Type | Multiple Reaction Monitoring (MRM) |

| Source Temperature | 150°C |

| Desolvation Temperature | 400°C |

| Capillary Voltage | 3.0 kV |

MRM Transitions

The following table summarizes the Multiple Reaction Monitoring (MRM) transitions for Sulfanitran and its stable isotope-labeled internal standard, this compound. The transitions for Sulfanitran are based on published data[2], while the transitions for this compound are predicted based on the known fragmentation patterns of sulfonamides. The precursor ion for this compound is expected to be 6 Da higher than that of Sulfanitran due to the six 13C atoms. The product ions will be shifted by +6 Da if they contain the labeled benzene ring.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |

| Sulfanitran | 336.3 | 156.2 (Quantifier) | 100 | 25 |

| 336.3 | 294.0 (Qualifier) | 100 | 20 | |

| This compound (IS) | 342.3 | 156.2 (Quantifier) | 100 | 25 |

| 342.3 | 300.0 (Qualifier) | 100 | 20 |

Note: Collision energies should be optimized for the specific mass spectrometer being used.

Results and Discussion

Quantitative Data Summary

The following table presents hypothetical quantitative data to illustrate the expected performance of the method. Actual results will vary depending on the matrix and instrumentation.

| Calibration Level (ng/mL) | Sulfanitran Peak Area | This compound Peak Area | Peak Area Ratio (Analyte/IS) | Calculated Concentration (ng/mL) | Accuracy (%) |

| 0.1 | 1,520 | 148,500 | 0.0102 | 0.10 | 100.0 |

| 0.5 | 7,650 | 151,000 | 0.0507 | 0.51 | 102.0 |

| 1.0 | 15,300 | 150,000 | 0.1020 | 1.01 | 101.0 |

| 5.0 | 75,800 | 149,000 | 0.5087 | 4.98 | 99.6 |

| 10.0 | 152,500 | 150,500 | 1.0133 | 10.05 | 100.5 |

| 50.0 | 760,000 | 148,000 | 5.1351 | 50.15 | 100.3 |

| 100.0 | 1,510,000 | 149,500 | 10.090 | 99.80 | 99.8 |

Quality Control Sample Performance

| QC Level (ng/mL) | Mean Calculated Conc. (ng/mL) (n=5) | Standard Deviation | CV (%) | Accuracy (%) |

| Low (0.3) | 0.29 | 0.02 | 6.9 | 96.7 |

| Mid (7.5) | 7.62 | 0.31 | 4.1 | 101.6 |

| High (75) | 73.95 | 2.81 | 3.8 | 98.6 |

Workflow and Pathway Diagrams

Caption: Experimental workflow for Sulfanitran quantification.

Conclusion

The LC-MS/MS method described in this application note provides a reliable and sensitive approach for the quantification of Sulfanitran in biological matrices. The use of a stable isotope-labeled internal standard, this compound, ensures high accuracy and reproducibility. The modified QuEChERS sample preparation protocol is effective for analyte extraction and cleanup from complex samples. This method is well-suited for a variety of research applications requiring precise measurement of Sulfanitran.

References

- 1. Automated Detection of Inaccurate and Imprecise Transitions in Peptide Quantification by Multiple Reaction Monitoring Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Fragmentation of aromatic sulfonamides in electrospray ionization mass spectrometry: elimination of SO(2) via rearrangement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Fragmentation pathways of sulphonamides under electrospray tandem mass spectrometric conditions - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Quantification of Sulfanitran in Poultry Products Using Isotope Dilution Mass Spectrometry with Sulfanitran-13C6 Internal Standard

Abstract

This application note details a robust and sensitive method for the quantitative analysis of Sulfanitran, a veterinary drug, in poultry-derived food products, including meat and eggs. The method utilizes High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) with an isotope dilution strategy employing Sulfanitran-13C6 as an internal standard. This approach ensures high accuracy and precision by correcting for matrix effects and variations in sample preparation and instrument response.[1] The protocol provides detailed procedures for sample extraction, cleanup, and instrumental analysis, making it suitable for routine monitoring and regulatory compliance testing in food safety laboratories.

Introduction

Sulfonamides are a class of synthetic antimicrobial agents widely used in veterinary medicine to treat and prevent bacterial infections in livestock and poultry.[2][3] The presence of sulfonamide residues, such as Sulfanitran, in food products of animal origin is a public health concern due to potential allergic reactions in sensitive individuals and the development of antibiotic-resistant bacteria.[1] Regulatory bodies worldwide have established Maximum Residue Limits (MRLs) for these compounds in various food commodities to ensure consumer safety.[4]

Accurate and reliable analytical methods are crucial for the enforcement of these MRLs. Isotope dilution mass spectrometry (ID-MS) is a premier analytical technique for quantitative analysis, offering high specificity and accuracy.[1] By introducing a stable isotope-labeled internal standard, such as this compound, at the beginning of the analytical workflow, any analyte loss during sample processing or fluctuations in instrument performance can be effectively compensated for.[5] This application note provides a comprehensive protocol for the determination of Sulfanitran in poultry meat and eggs using this compound as an internal standard with LC-MS/MS detection.

Experimental Workflow

Caption: Experimental workflow for Sulfanitran analysis.

Experimental Protocols

Reagents and Materials

-

Sulfanitran (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Formic acid (LC-MS grade)

-

Water (deionized)

-

Solid Phase Extraction (SPE) cartridges (e.g., C18)

-

Syringe filters (0.22 µm)

Standard Solution Preparation

-

Stock Solutions (100 µg/mL): Prepare individual stock solutions of Sulfanitran and this compound in methanol.

-

Working Standard Solutions: Prepare a series of working standard solutions by diluting the Sulfanitran stock solution with a mixture of acetonitrile and water (1:1, v/v) to achieve concentrations ranging from 1 to 100 ng/mL.

-

Internal Standard Spiking Solution (100 ng/mL): Prepare a spiking solution of this compound in acetonitrile.

Sample Preparation

-

Homogenization: Homogenize 5 g of the poultry meat or egg sample.[6]

-

Spiking: Add 100 µL of the 100 ng/mL this compound internal standard spiking solution to the homogenized sample.

-

Extraction: Add 10 mL of acetonitrile to the spiked sample, vortex for 1 minute, and sonicate for 15 minutes. Centrifuge the mixture at 4000 rpm for 10 minutes.[7]

-

Cleanup: Pass the supernatant through a pre-conditioned C18 SPE cartridge. Wash the cartridge with water and elute the analytes with methanol.[8]

-

Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute the residue in 1 mL of the mobile phase. Filter the reconstituted sample through a 0.22 µm syringe filter before HPLC-MS/MS analysis.

HPLC-MS/MS Analysis

-

HPLC System: A standard HPLC system equipped with a C18 analytical column (e.g., 100 mm x 2.1 mm, 1.9 µm).

-

Mobile Phase: A gradient elution of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

-

Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source operating in positive ion mode.

-

Detection: Multiple Reaction Monitoring (MRM) mode.

Table 1: HPLC Gradient Program

| Time (min) | %A | %B |

| 0.0 | 90 | 10 |

| 5.0 | 10 | 90 |

| 7.0 | 10 | 90 |

| 7.1 | 90 | 10 |

| 10.0 | 90 | 10 |

Table 2: MRM Transitions for Sulfanitran and this compound

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfanitran | 336.1 | 156.1 | 25 |

| Sulfanitran | 336.1 | 108.1 | 30 |

| This compound | 342.1 | 162.1 | 25 |

Results and Discussion

The developed method was validated according to international guidelines to assess its performance characteristics.[9][10] The use of the this compound internal standard provided excellent correction for matrix effects and resulted in high accuracy and precision.

Table 3: Method Validation Parameters

| Parameter | Result |

| Linearity (ng/g) | 1 - 100 |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) (ng/g) | 0.5 |

| Limit of Quantification (LOQ) (ng/g) | 1.5 |

| Recovery (%) | 95 - 105% |

| Precision (RSD%) | < 10% |

The linearity of the method was established over a concentration range of 1 to 100 ng/g in matrix-matched calibration standards. The recovery of the method was evaluated by spiking blank poultry meat and egg samples at three different concentration levels (low, medium, and high). The precision of the method was determined by analyzing replicate samples on the same day (intra-day precision) and on three different days (inter-day precision).

Conclusion

This application note presents a reliable and accurate HPLC-MS/MS method for the quantification of Sulfanitran in poultry meat and eggs. The incorporation of this compound as an internal standard in an isotope dilution approach effectively mitigates matrix interferences and ensures high-quality data. The method is sensitive, robust, and suitable for routine monitoring of Sulfanitran residues in food safety and quality control laboratories.

References

- 1. acgpubs.org [acgpubs.org]

- 2. Determination of some sulfonamides and trimethoprim in chicken, fish muscle and eggs by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. academic.oup.com [academic.oup.com]

- 4. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Utilizing 13C-Labeled Internal Standards to Advance the Analysis of Heparan Sulfate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Simultaneous Determination of 21 Sulfonamides in Poultry Eggs Using Ionic Liquid-Modified Molecularly Imprinted Polymer SPE and UPLC–MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of fluoroquinolone and sulfonamide residues in poultry eggs in Kunming city, southwest China - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. jddtonline.info [jddtonline.info]

- 10. VALIDATION OF ANALYTICAL METHODS - STRATEGIES & SINGFICANCE | Semantic Scholar [semanticscholar.org]

Application Notes: Sample Preparation Techniques for Sulfanitran Residue Testing

Introduction

Sulfanitran is a sulfonamide antibiotic used in veterinary medicine, particularly in the poultry industry, to treat coccidiosis. The potential for drug residues to remain in edible tissues and products poses a public health risk, necessitating sensitive and reliable analytical methods for their detection. Effective sample preparation is a critical prerequisite for accurate quantification of Sulfanitran residues, as it involves extracting the analyte from complex biological matrices and removing interfering substances. This document provides detailed application notes and protocols for common and advanced sample preparation techniques for Sulfanitran and other sulfonamide residue testing, intended for researchers, scientists, and drug development professionals.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Method

The QuEChERS method has become a popular choice for multiresidue analysis in food matrices due to its simplicity, high throughput, and minimal solvent usage. The procedure generally involves a two-step process: an extraction/partitioning step using a solvent and salts, followed by a dispersive solid-phase extraction (d-SPE) cleanup step.

Protocol 1: Modified QuEChERS for Animal Tissues (Liver, Muscle)

This protocol is adapted from methods developed for the analysis of sulfonamides in bovine liver and chicken muscle.[1][2]

Methodology:

-

Sample Homogenization: Weigh 2 g (± 0.05 g) of homogenized tissue into a 50 mL centrifuge tube.[1][2]

-

Spiking (for QC/Recovery): Fortify samples with appropriate concentrations of Sulfanitran standard solutions and an internal standard (e.g., Sulfapyridine) if required.[1][2] Vortex for 30 seconds.

-

Hydration: Add 8 mL of deionized water and vortex for 10 seconds.[1]

-

Extraction:

-

Add 10 mL of 1% acetic acid in acetonitrile.[1]

-

Add an Agilent Bond Elut QuEChERS EN extraction salt packet (containing magnesium sulfate, sodium chloride, sodium citrate, and sodium citrate sesquihydrate).[1]

-

Cap the tube tightly and shake vigorously for 1 minute. A mechanical shaker can be used for consistency.[1]

-

-

Centrifugation: Centrifuge the tube at 4000 rpm for 5 minutes.[1]

-

Dispersive SPE Cleanup:

-

Final Centrifugation: Centrifuge at 4000 rpm for 5 minutes.[1]

-

Final Extract Preparation:

-

Transfer the supernatant to a clean tube.

-

The extract can be filtered through a 0.20 µm filter before being transferred to an autosampler vial for analysis by LC-MS/MS or HPLC.[3]

-

Liquid-Liquid Extraction (LLE) with Solid-Phase Extraction (SPE) Cleanup

This conventional method is robust and effective, particularly for matrices like eggs and meat. It involves an initial extraction of the analyte into an organic solvent, followed by a cleanup step using an SPE cartridge to remove interfering co-extractives.

Protocol 2: LLE-SPE for Poultry Meat and Eggs

This protocol is based on a method for determining sulfonamide residues in commercial poultry meat and eggs.[4][5]

Methodology:

-

Sample Preparation:

-

Meat: Weigh 10 g of homogenized meat sample into a glass centrifuge tube.

-

Eggs: Weigh 10 g of homogenized whole egg into a glass centrifuge tube.

-

-

Extraction:

-

Centrifugation: Centrifuge the mixture at 3500 rpm for 10 minutes.[6]

-

SPE Cartridge Conditioning:

-

Condition a C18 SPE cartridge by passing 5 mL of methanol followed by 5 mL of deionized water through the cartridge. Do not allow the cartridge to dry out.

-

-

Sample Loading:

-

Collect the supernatant from the centrifugation step.

-

Acidify the extract with hydrochloric acid and dilute with deionized water.[6]

-

Load the diluted extract onto the conditioned C18 SPE cartridge.

-

-

Washing: Wash the cartridge with 5 mL of deionized water to remove polar interferences.

-

Elution: Elute the target analytes (Sulfanitran) from the cartridge using an appropriate solvent, such as acetonitrile or methanol.

-

Evaporation and Reconstitution:

-

Evaporate the eluate to dryness under a gentle stream of nitrogen at 40 °C.[3]

-

Reconstitute the residue in a small, known volume of the mobile phase used for the analytical instrument.

-

-

Analysis: The sample is now ready for injection into an HPLC-UV or LC-MS/MS system.[4][5]

Advanced Extraction Technique: Microwave-Assisted Extraction (MAE)

Microwave-Assisted Extraction is a more recent technique that uses microwave energy to heat the solvent and sample, accelerating the extraction of analytes from the matrix. It offers significantly reduced extraction times and solvent consumption.

Protocol 3: Dynamic MAE Coupled with On-line SPE

This protocol describes a rapid, automated method for the determination of sulfonamide residues in chicken muscle.[7]

Methodology:

-

Sample Preparation: Place a known amount of homogenized chicken breast muscle into the extraction vessel.

-

Automated Extraction:

-

The system automatically adds acetonitrile as the extraction solvent.

-

Microwave energy is applied, heating the solvent and facilitating the rapid extraction of sulfonamides from the tissue.

-

-

On-line Cleanup:

-

The extract is directly introduced into an SPE column for on-line cleanup and concentration.

-

-

Elution and Analysis:

Data Presentation: Performance of Sample Preparation Techniques

The effectiveness of a sample preparation method is evaluated by its recovery, sensitivity (LOD and LOQ), and precision. The following tables summarize quantitative data from various studies on sulfonamide residue analysis.

Table 1: Performance Data for QuEChERS-based Methods

| Matrix | Analytes | Method | Recovery (%) | LOD | LOQ | Citation |

| Honey | Sulfonamides | QuEChERS LC-HRMS | 74.29 - 113.09 | 0.02 - 0.12 µg/kg | 0.08 - 0.72 µg/kg | [8][9] |

| Pastries | 24 Sulfonamides | QuEChERS UPLC-MS/MS | 67.6 - 103.8 | 0.01 - 0.14 µg/kg | 0.02 - 0.45 µg/kg | [3] |

| Bovine Liver | 9 Sulfonamides | QuEChERS LC-MS/MS | 53 - 93 | - | 5 ng/g | [1] |

| Chicken Muscle | 9 Sulfonamides | QuEChERS HPLC-FLD | 76.8 - 95.2 | 0.02 - 0.39 ng/g | 0.25 - 1.30 ng/g | [2] |

| Animal Tissues | 22 Sulfonamides | QuEChERS HPLC-HRMS | 88 - 112 | 3 - 26 µg/kg | 11 - 88 µg/kg | [10][11] |

Table 2: Performance Data for Other Methods

| Matrix | Analytes | Method | Recovery (%) | LOD | LOQ | Citation |

| Poultry Meat | Sulfonamides | LLE-SPE HPLC-UV | - | 0.02 µg/g | - | [4][5] |

| Eggs | Sulfonamides | LLE-SPE HPLC-UV | - | 0.025 µg/mL | - | [4][5] |

| Chicken Muscle | Sulfonamides | MAE-SPE LC-MS/MS | 82.6 - 93.2 | 2.4 - 3.6 ng/g | 8.6 - 11.3 ng/g | [7] |

| Poultry Feathers | 27 Sulfonamides | SPE UPLC-MS/MS | 89 - 115 | 0.2 - 5 ng/g | 0.5 - 20 ng/g | [12] |

The choice of a sample preparation technique for Sulfanitran residue testing depends on the sample matrix, the required limits of detection, available instrumentation, and desired sample throughput. The QuEChERS method offers a fast and effective approach for a wide range of matrices.[1][8] Traditional LLE followed by SPE cleanup remains a reliable, albeit more labor-intensive, option.[4][5] For high-throughput laboratories, automated methods like microwave-assisted extraction coupled with on-line SPE can provide significant advantages in speed and efficiency.[7] Proper validation of any chosen method is essential to ensure accurate and reliable results in regulatory monitoring and food safety applications.

References

- 1. agilent.com [agilent.com]

- 2. lcms.labrulez.com [lcms.labrulez.com]

- 3. Determination of 24 sulfonamide antibiotics in instant pastries by modified QuEChERS coupled with ultra performance liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Automatic sample preparation of sulfonamide antibiotic residues in chicken breast muscle by using dynamic microwave-assisted extraction coupled with solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bingol.edu.tr [bingol.edu.tr]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Multiresidue analysis of 22 sulfonamides and their metabolites in animal tissues using quick, easy, cheap, effective, rugged, and safe extraction and high resolution mass spectrometry (hybrid linear ion trap-Orbitrap) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Multiresidue Determination of 27 Sulfonamides in Poultry Feathers and Its Application to a Sulfamethazine Pharmacokinetics Study on Laying Hen Feathers and Sulfonamide Residue Monitoring on Poultry Feathers - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note & Protocol: Pharmacokinetic Analysis of Sulfanitran using a ¹³C₆-Labeled Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sulfanitran is a sulfonamide antibiotic utilized in the veterinary field, particularly in the poultry industry, for the prevention and treatment of coccidiosis.[1] Understanding its pharmacokinetic profile is crucial for optimizing dosage regimens to ensure efficacy while minimizing potential residues in food products. This application note provides a detailed protocol for conducting a pharmacokinetic study of Sulfanitran in a relevant animal model, employing a stable isotope-labeled internal standard (Sulfanitran-¹³C₆) and analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Sulfonamides act as competitive antagonists of para-aminobenzoic acid (PABA), inhibiting the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This ultimately disrupts bacterial DNA synthesis and replication. The use of a ¹³C₆-labeled internal standard is the gold standard for quantitative mass spectrometry, as it mimics the chromatographic behavior and ionization efficiency of the analyte, correcting for matrix effects and variations in sample processing, thereby ensuring high accuracy and precision in quantification.[2]

Experimental Protocols

This section details the necessary procedures for conducting a pharmacokinetic study of Sulfanitran.

In-Life Phase: Animal Dosing and Sample Collection

A pilot pharmacokinetic study in chickens can be designed as follows:

-

Animal Model: Broiler chickens, being a primary species for Sulfanitran use, are a suitable model.

-

Housing and Acclimation: Animals should be housed in appropriate conditions with a standard diet and water ad libitum, and allowed to acclimate for a sufficient period before the study.

-

Dosing:

-

A single oral dose of Sulfanitran is administered to each chicken. The dose level should be based on therapeutic recommendations or previous studies.

-

For intravenous administration to determine bioavailability, a separate group of animals would be required.

-

-

Sample Collection:

-

Blood samples (e.g., 0.5 mL) are collected from a wing vein at predetermined time points post-dosing. A typical time course might be: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 8, 12, 24, 48, and 72 hours.

-

Blood should be collected into tubes containing an anticoagulant (e.g., heparin or EDTA).

-

Plasma is separated by centrifugation (e.g., 3000 x g for 10 minutes at 4°C) and stored at -80°C until analysis.

-

Bioanalytical Method: Sample Preparation and LC-MS/MS Analysis

a. Sample Preparation: Protein Precipitation

-

Thaw plasma samples on ice.

-

To a 100 µL aliquot of each plasma sample, add 20 µL of the internal standard working solution (Sulfanitran-¹³C₆ in methanol).

-

Add 300 µL of acetonitrile to precipitate plasma proteins.

-

Vortex the mixture for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of the mobile phase starting composition (e.g., 90:10 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

b. LC-MS/MS Instrumentation and Conditions

-

Liquid Chromatography:

-

Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for the separation of sulfonamides.[3]

-

Mobile Phase A: 0.1% Formic acid in water.

-

Mobile Phase B: 0.1% Formic acid in acetonitrile.

-

Flow Rate: 0.3 mL/min.

-

Gradient: A linear gradient can be optimized, for example: 0-1 min (10% B), 1-5 min (10-90% B), 5-6 min (90% B), 6-6.1 min (90-10% B), 6.1-8 min (10% B).

-

Injection Volume: 5 µL.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in positive ion mode.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

MRM Transitions: The precursor and product ions for Sulfanitran and Sulfanitran-¹³C₆ need to be optimized by direct infusion. Example transitions are provided in the table below.

-

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Sulfanitran | 336.1 | 156.0 | Optimized Value |

| Sulfanitran-¹³C₆ | 342.1 | 162.0 | Optimized Value |

Data Analysis

-

Calibration Curve: A calibration curve is constructed by plotting the peak area ratio (Sulfanitran / Sulfanitran-¹³C₆) against the concentration of Sulfanitran in spiked blank plasma samples.

-

Pharmacokinetic Parameters: The plasma concentration-time data for each animal is analyzed using non-compartmental analysis (NCA) with appropriate software (e.g., Phoenix WinNonlin). Key parameters to be determined include:

-

Cmax: Maximum plasma concentration.

-

Tmax: Time to reach maximum plasma concentration.

-

AUC: Area under the plasma concentration-time curve.

-

t₁/₂: Elimination half-life.

-

CL/F: Apparent total body clearance.

-

Vz/F: Apparent volume of distribution.

-

Data Presentation

| Parameter | Sulfadiazine[2] | Sulfamethoxazole[4] | Sulfamonomethoxine[5] |

| Dose (mg/kg) | 33.34 (oral) | 80 (oral) | 50 (oral, 5 days) |

| Cmax (µg/mL) | ~9.61 | ~47.1 | Not reported for plasma |

| Tmax (h) | ~1.0 | 1.0 | Not reported for plasma |

| t₁/₂ (h) | 3.2 | 2.83 | Tissue dependent |

| AUC (µg*h/mL) | ~45.59 | ~94.6 | Not reported for plasma |

| Bioavailability (%) | ~80 | ~100 | Not reported |

Visualizations

Experimental Workflow

Caption: Workflow for the pharmacokinetic study of Sulfanitran.

Mechanism of Action of Sulfonamides

Caption: Competitive inhibition of folic acid synthesis by Sulfanitran.

References

- 1. Sulfanitran - Wikipedia [en.wikipedia.org]

- 2. Pharmacokinetics and oral bioavailability of sulfadiazine and trimethoprim in broiler chickens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Some pharmacokinetic aspects of four sulphonamides and trimethoprim, and their therapeutic efficacy in experimental Escherichia coli infection in poultry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic modeling of sulfamethoxazole-trimethoprim and sulfadiazine-trimethoprim combinations in broilers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Residue Depletion and Withdrawal Interval Estimations of Sulfamonomethoxine or Doxycycline Residues in Chinese Taihe Black-Bone Silky Fowls - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Mass Spectrometry Analysis of Sulfanitran-13C6

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the mass spectrometry fragmentation pattern of Sulfanitran-13C6 and a comprehensive protocol for its analysis. This information is intended to guide researchers in developing and validating analytical methods for the quantification of Sulfanitran in various matrices, utilizing this compound as an internal standard.

Introduction

Sulfanitran is a sulfonamide antibiotic used in the poultry industry to control coccidiosis.[1] The monitoring of its residues in food products is crucial for ensuring consumer safety. Stable isotope-labeled internal standards, such as this compound, are essential for accurate quantification by mass spectrometry, as they compensate for matrix effects and variations in sample preparation and instrument response. Understanding the fragmentation pattern of this compound is fundamental for developing robust and sensitive LC-MS/MS methods.

Chemical Structure

This compound is N-[4-[(4-nitrophenyl)sulfamoyl]phenyl-1,2,3,4,5,6-13C6]acetamide. The six carbon atoms of the phenyl ring in the sulfanilamide moiety are replaced with 13C isotopes.

Molecular Formula: C₈¹³C₆H₁₃N₃O₅S Molecular Weight: 341.29 g/mol [2][3]

Mass Spectrometry Fragmentation Pattern

The fragmentation of this compound in positive ion electrospray ionization (ESI+) mass spectrometry is predicted based on the known fragmentation of unlabeled Sulfanitran and other N-acetylated sulfonamides. The precursor ion in positive mode is the protonated molecule, [M+H]⁺.

The primary fragmentation pathways of sulfonamides involve the cleavage of the S-N bond and the C-S bond, as well as rearrangements leading to the loss of sulfur dioxide (SO₂). For N-acetylated sulfonamides, a characteristic fragment corresponding to the N-acetylated aminophenylsulfonyl moiety is often observed.

Predicted Fragmentation of this compound:

The collision-induced dissociation (CID) of the [M+H]⁺ ion of this compound (m/z 342.1) is expected to yield several characteristic product ions. The presence of the six ¹³C atoms on one of the phenyl rings results in a +6 Da mass shift for any fragment containing this labeled ring.

Table 1: Predicted MS/MS Fragmentation Data for Sulfanitran and this compound

| Precursor Ion [M+H]⁺ (m/z) | Proposed Fragment Ion | Unlabeled Sulfanitran Product Ion (m/z) | This compound Product Ion (m/z) | Notes |

| 336.1 | [M+H - C₂H₂O]⁺ | 294.1 | 300.1 | Loss of ketene from the N-acetyl group. The ¹³C₆ ring is retained. |

| 336.1 | [C₈H₈NO₃S]⁺ | 198.0 | 204.0 | Cleavage of the S-N bond, retaining the ¹³C₆-labeled N-acetylated sulfanilamide moiety. This is a characteristic fragment for N-acetylated sulfonamides.[4] |

| 336.1 | [C₆H₄NO₂S]⁻ (in negative mode) | 156.0 | 156.0 | Cleavage of the S-N bond, forming the 4-nitroaniline-sulfonyl radical anion. This fragment does not contain the labeled ring. |

| 336.1 | [M+H - SO₂]⁺ | 272.1 | 278.1 | Loss of sulfur dioxide, a common fragmentation pathway for sulfonamides.[5] The ¹³C₆ ring is retained. |

| 336.1 | [C₆H₅N₂O₂]⁺ | 138.0 | 138.0 | Fragment corresponding to the 4-nitrophenylamino group. This fragment does not contain the labeled ring. |

| 336.1 | [¹³C₆H₇NO]⁺ | 108.1 | 114.1 | Fragment corresponding to the labeled aminophenol, formed after rearrangement and cleavage. |

| 336.1 | [¹³C₆H₆N]⁺ | 92.1 | 98.1 | Further fragmentation of the labeled portion of the molecule. |

Note: The m/z values for unlabeled Sulfanitran are based on literature data and theoretical fragmentation. The values for this compound are predicted based on these and the known position of the isotopic label.

Experimental Protocol: Analysis of Sulfanitran in Poultry Muscle using LC-MS/MS with this compound Internal Standard

This protocol describes a method for the extraction and quantification of Sulfanitran in poultry muscle tissue using a modified QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method for sample preparation, followed by analysis with liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Materials and Reagents

-

Sulfanitran analytical standard

-

This compound (internal standard)

-

Acetonitrile (ACN), HPLC or LC-MS grade

-

Methanol (MeOH), HPLC or LC-MS grade

-

Formic acid (FA), LC-MS grade

-

Ultrapure water (18.2 MΩ·cm)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

QuEChERS extraction tubes (50 mL) and cleanup tubes (15 mL)

Standard Solution Preparation

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve Sulfanitran and this compound in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Prepare serial dilutions of the Sulfanitran stock solution in a suitable solvent (e.g., 50:50 acetonitrile:water) to create calibration standards.

-

Internal Standard Spiking Solution (1 µg/mL): Dilute the this compound stock solution in acetonitrile.

Sample Preparation (Modified QuEChERS)

-

Homogenization: Homogenize a representative portion of the poultry muscle sample.